molecular formula C8H10BrN3 B14836225 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine

4-Bromo-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B14836225
M. Wt: 228.09 g/mol
InChI Key: VWOPKMGTWWMABN-UHFFFAOYSA-N
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Description

4-Bromo-6-(pyrrolidin-1-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4,6-dibromopyrimidine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding N-oxides or reduced to form saturated derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted pyrimidines with various functional groups replacing the bromine atom.
  • N-oxides or reduced derivatives of the pyrrolidine ring.

Scientific Research Applications

4-Bromo-6-(pyrrolidin-1-YL)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine is largely dependent on its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting key biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    4-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with the pyrrolidine ring at the 2-position.

    6-(Pyrrolidin-1-yl)pyrimidine: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Chlorine substituent instead of bromine, which may affect its chemical properties and reactivity.

Uniqueness: 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine is unique due to the specific positioning of the bromine and pyrrolidine substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can make it a versatile intermediate for further functionalization, while the pyrrolidine ring can enhance its pharmacokinetic properties.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C8H10BrN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2

InChI Key

VWOPKMGTWWMABN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)Br

Origin of Product

United States

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